molecular formula C10H13Cl2NO2 B1453999 3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1172940-80-5

3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride

Cat. No. B1453999
M. Wt: 250.12 g/mol
InChI Key: RHFXDKTYJSDZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride” is a chemical compound with the molecular formula C10H12ClNO2•HCl . It has a molecular weight of 250.12 . This compound is typically in a solid state and is stored at room temperature .


Molecular Structure Analysis

The molecular structure of “3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride” is represented by the InChI code: 1S/C10H12ClNO2.ClH/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14;/h1-3,6,12H,4-5,7H2,(H,13,14);1H .


Physical And Chemical Properties Analysis

“3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 250.12 and a molecular formula of C10H12ClNO2•HCl .

Scientific Research Applications

Branched Chain Aldehydes in Foods

Research on branched aldehydes, which like the specified compound, are derived from amino acids, indicates these compounds play significant roles as flavor compounds in food products. Studies focus on their formation, degradation, and influence on food flavor, highlighting the importance of controlling these compounds for food quality (Smit et al., 2009).

Sorption of Phenoxy Herbicides

Studies on the sorption of phenoxy herbicides to soils and minerals, examining compounds like 2,4-D and its derivatives, provide insights into environmental behaviors of chlorinated organic compounds. This research is crucial for understanding the environmental fate and impact of such chemicals, suggesting potential ecological considerations for similar compounds (Werner et al., 2012).

Impact on Aquatic Environments

Research assessing the environmental impact of chlorophenols, including 2-chlorophenol, evaluates their toxic effects on aquatic life and persistence in the environment. This work underscores the ecological considerations necessary when dealing with chlorinated compounds, which may have relevance for the environmental management of similar chemicals (Krijgsheld & Gen, 1986).

Pharmacological Effects of Chlorogenic Acid

Chlorogenic acid's wide-ranging biological and pharmacological effects, including antioxidant and antimicrobial activities, illustrate the therapeutic potential of phenolic compounds. This suggests avenues for medical and pharmaceutical research into structurally or functionally related compounds (Naveed et al., 2018).

Trends in 2,4-D Herbicide Toxicity Research

Scientometric reviews of 2,4-D herbicide toxicity highlight the evolution of research in this area, pointing to gaps and future directions. This perspective could inform research priorities and methodologies for studying the toxicological profiles of related compounds (Zuanazzi et al., 2020).

Safety And Hazards

The safety information for “3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

As for future directions, “3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride” is currently used for research purposes . Further studies could potentially explore its mechanism of action and potential applications in various fields.

properties

IUPAC Name

3-[(2-chlorophenyl)methylamino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c11-9-4-2-1-3-8(9)7-12-6-5-10(13)14;/h1-4,12H,5-7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFXDKTYJSDZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCC(=O)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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